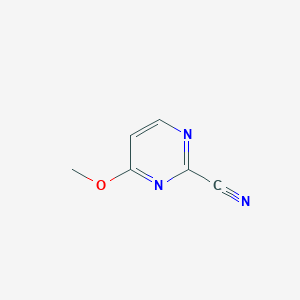

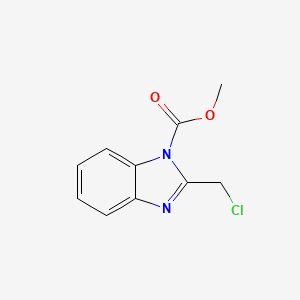

4-Methoxypyrimidine-2-carbonitrile

Descripción general

Descripción

4-Methoxypyrimidine-2-carbonitrile (4-MPCN) is an organic compound that has been used in various scientific applications, including drug development and laboratory experiments. It is a derivative of the pyrimidine family of compounds, which are known for their ability to interact with biological systems. 4-MPCN has been studied for its potential use in drug design and its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

4-Methoxypyrimidine-2-carbonitrile and its derivatives play a crucial role in chemical synthesis. For instance, its derivative, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was synthesized using a novel Vilsmeier–Haack chlorination protocol and analyzed using X-ray, IR, NMR, and UV–vis absorption and fluorescence spectroscopy. This compound exhibits interesting optical properties, with absorption and fluorescence maxima observed at specific wavelengths (Jukić et al., 2010).

Reactions and Derivatives Synthesis

Research has explored various reactions involving this compound to create new compounds. For example, its derivative was transformed into corresponding acid amides through treatment with alkaline hydrogen peroxide (Yamanaka, 1958). Another study involved synthesizing a pyridine derivative from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing structural differences compared to similar compounds (Tranfić et al., 2011).

Antimicrobial Activity

Certain derivatives of this compound demonstrate antimicrobial properties. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives showed antimicrobial activity against various bacteria, with minimal inhibitory concentration values indicating significant effectiveness (Bogdanowicz et al., 2013).

Solvent Effects on Optical Properties

Studies have also focused on the effects of solvents on the optical properties of this compound derivatives. One such study investigated the fluorescence spectra in different solvents, providing insights into how solvent characteristics influence the emission spectra of these compounds (Cetina et al., 2010).

Synthetic Innovation for Industrial Production

Research has also aimed at improving the synthesis methods for this compound derivatives. A study by Ju Xiu-lian focused on technological innovation in the synthesis of 2-amino-4-methoxypyrimidine to make it more suitable for industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009).

Luminescence Studies

The luminescence properties of 4-amino-2-methoxypyrimidine have been studied in different solvents, revealing information about the photochemical reactions and intermediate states of these compounds (Szabo & Berens, 1975).

Safety and Hazards

4-Methoxypyrimidine-2-carbonitrile is classified as dangerous, with hazard statements H301-H311-H331 . This means it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing, and washing contaminated clothing before reuse .

Propiedades

IUPAC Name |

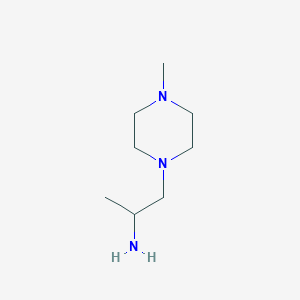

4-methoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLUXOCVEJOPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529417 | |

| Record name | 4-Methoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94789-37-4 | |

| Record name | 4-Methoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022333.png)

![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)

![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)

![methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3022345.png)

![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)

![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)